molecular formula C12H13N3O B1489851 1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1494826-92-4

1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1489851
CAS RN: 1494826-92-4
M. Wt: 215.25 g/mol
InChI Key: UBNSFHFJCOCQSF-UHFFFAOYSA-N
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Description

The compound is a derivative of the 1H-1,2,3-triazole family . Triazoles are a group of five-membered rings containing three nitrogen atoms and two carbon atoms. They are known for their diverse range of biological activities and are used in medicinal chemistry .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds, such as 1H-indole-3-carbaldehyde derivatives, are often synthesized using multicomponent reactions . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The triazole ring is a prominent scaffold in medicinal chemistry due to its resemblance to the amide bond and its ability to mimic either E or Z configurations. Compounds like “1-[(2,5-dimethylphenyl)methyl]triazole-4-carbaldehyde” can be utilized in the synthesis of novel drugs due to their high chemical stability and hydrogen bonding ability . This compound could potentially be modified to create new therapeutic agents with a wide range of biological activities.

Organic Synthesis

In organic synthesis, the triazole core serves as a versatile intermediate. The compound could be used in click chemistry reactions to create complex molecules with high specificity and yield. Its benzylic position also allows for various reactions, including free radical bromination and nucleophilic substitution, which are crucial in synthetic pathways .

Antiproliferative Agents

Research has shown that certain triazole derivatives exhibit potent antiproliferative activity against various cancer cell lines. By modifying “1-[(2,5-dimethylphenyl)methyl]triazole-4-carbaldehyde”, it may be possible to develop new anticancer agents with improved efficacy and selectivity .

properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-9-3-4-10(2)11(5-9)6-15-7-12(8-16)13-14-15/h3-5,7-8H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNSFHFJCOCQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 3
1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 5
1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

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